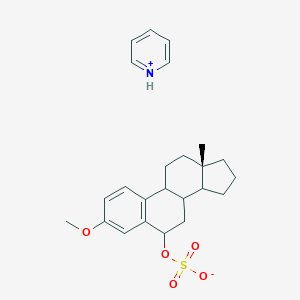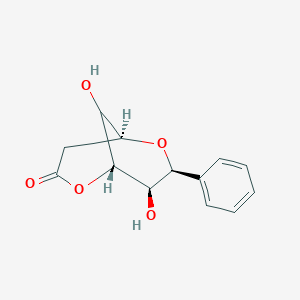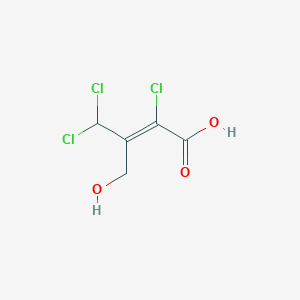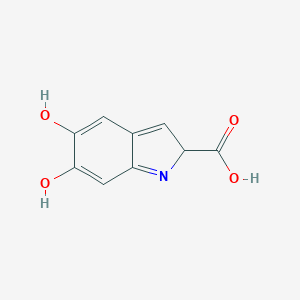![molecular formula C13H17NO2S B238036 (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one, also known as EPC-K1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is believed to exert its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of certain enzymes and proteins, such as COX-2 and NF-κB, which are involved in inflammation and tumor growth. (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Advantages and Limitations for Lab Experiments
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one could also be further studied for its mechanism of action and potential interactions with other drugs. Additionally, research could be done to optimize the synthesis process of (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one for increased yields and purity.
In conclusion, (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound with potential therapeutic applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one. (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, and its mechanism of action involves multiple pathways. Future research on (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one could focus on its potential as a therapeutic agent and its mechanism of action.
Synthesis Methods
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis involves the reaction of 2-ethoxycarbonyl-4-phenylbutyrolactone with pyrrolidine and 2-aminothiophenol to produce (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one. The synthesis process has been optimized to produce high yields of (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one with high purity.
Scientific Research Applications
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has been tested in vitro and in vivo for its potential to inhibit the growth of cancer cells, reduce inflammation, and fight bacterial infections.
properties
Product Name |
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one |
|---|---|
Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H17NO2S/c1-2-16-12-9-10(5-6-11(12)15)13(17)14-7-3-4-8-14/h5-6,9,17H,2-4,7-8H2,1H3/b13-10- |
InChI Key |
IRKNYMSPHHZWAR-RAXLEYEMSA-N |
Isomeric SMILES |
CCOC1=C/C(=C(/N2CCCC2)\S)/C=CC1=O |
SMILES |
CCOC1=CC(=C(N2CCCC2)S)C=CC1=O |
Canonical SMILES |
CCOC1=CC(=C(N2CCCC2)S)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)



![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)
![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)

